1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a unique structure that combines elements of indazole, pyrrolo[3,4-d][1,2,3]triazole, and benzylidene moieties, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indazole and pyrrolo[3,4-d][1,2,3]triazole cores, followed by the introduction of the benzylidene and bromo-methylphenyl groups. Key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes.
Construction of the Pyrrolo[3,4-d][1,2,3]triazole Core:
Introduction of the Benzylidene Group: This can be accomplished through condensation reactions with benzaldehyde derivatives.
Attachment of the Bromo-Methylphenyl Group: This step may involve halogenation reactions using bromine or bromine-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromo-methylphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced aromatic or aliphatic moieties.
Substituted Derivatives: Compounds with various substituents replacing the bromo-methylphenyl group.
Scientific Research Applications
1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Materials Science: The compound’s structural features may be exploited in the design of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new catalysts or as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-chloro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- **1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Uniqueness
The uniqueness of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione lies in its specific combination of structural features, which may confer unique biological activities or material properties. The presence of the bromo-methylphenyl group, in particular, may influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C33H29BrN6O3 |
---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
3-[2-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C33H29BrN6O3/c1-20-15-16-26(25(34)17-20)39-32(42)29-31(33(39)43)38(37-35-29)19-27(41)40-30(22-11-6-3-7-12-22)24-14-8-13-23(28(24)36-40)18-21-9-4-2-5-10-21/h2-7,9-12,15-18,24,29-31H,8,13-14,19H2,1H3/b23-18+ |
InChI Key |
WWVHJAAMAWSDGU-PTGBLXJZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=CC=C6)/C5=N4)C7=CC=CC=C7)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=CC=C6)C5=N4)C7=CC=CC=C7)Br |
Origin of Product |
United States |
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